molecular formula C17H24N6O B2400372 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4-methoxypyrimidine CAS No. 2380143-76-8

2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4-methoxypyrimidine

Cat. No.: B2400372
CAS No.: 2380143-76-8
M. Wt: 328.42
InChI Key: AKPKRTSHBHBPFU-UHFFFAOYSA-N
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Description

2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4-methoxypyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a tert-butyl group and a piperazine ring

Chemical Reactions Analysis

2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4-methoxypyrimidine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4-methoxypyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways or metabolic pathways that are crucial for cellular function .

Comparison with Similar Compounds

Similar compounds to 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4-methoxypyrimidine include other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-4-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O/c1-17(2,3)13-11-14(20-12-19-13)22-7-9-23(10-8-22)16-18-6-5-15(21-16)24-4/h5-6,11-12H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPKRTSHBHBPFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=N1)N2CCN(CC2)C3=NC=CC(=N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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